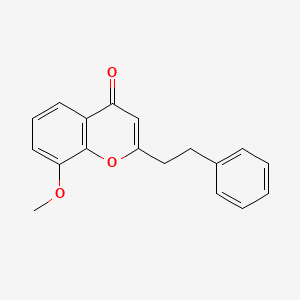

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

61828-56-6 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

8-methoxy-2-(2-phenylethyl)chromen-4-one |

InChI |

InChI=1S/C18H16O3/c1-20-17-9-5-8-15-16(19)12-14(21-18(15)17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |

InChI Key |

ZNQDWWWTGJNVBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=CC2=O)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one: Chemical Properties, Biosynthesis, and Pharmacological Applications

Executive Summary

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one , commonly referred to as 8-methoxy-2-phenethylchromone , is a highly oxygenated derivative of the 2-(2-phenylethyl)chromone (PEC) family[1]. PECs are the principal fragrant and bioactive secondary metabolites found in agarwood (Aquilaria species) and have also been identified in the extracts of Ricinus communis[2][3].

In recent years, the pharmaceutical and fragrance industries have focused heavily on PECs due to their potent anti-inflammatory, neuroprotective, and antimicrobial properties[3][4]. This technical guide provides a comprehensive analysis of the chemical properties, biosynthetic pathways, pharmacological mechanisms, and standardized analytical protocols for 8-methoxy-2-(2-phenylethyl)chromone.

Chemical and Physical Properties

The structural core of the compound consists of a benzopyran-4-one (chromone) moiety, substituted at the C-2 position with a phenylethyl group and at the C-8 position with a methoxy group. The specific substitution pattern of hydroxyl and methoxy groups on the A and B rings of the PEC skeleton dictates both its volatility and its binding affinity to biological targets[4].

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one |

| Common Name | 8-Methoxy-2-phenethylchromone |

| Molecular Formula | C₁₈H₁₆O₃ |

| Exact Mass | 280.1099 Da |

| Molecular Weight | 280.32 g/mol |

| Solubility | Highly soluble in ethanol, methanol, DMSO, and supercritical CO₂; insoluble in water. |

| Structural Class | 2-(2-phenylethyl)chromone (PEC) |

Biosynthetic Pathway and Enzymatic Kinetics

The biosynthesis of 8-methoxy-2-(2-phenylethyl)chromone in Aquilaria species is a defense response triggered by physical injury or fungal infection[1][2]. The formation of the PEC scaffold is an intricate process governed by specific plant enzymes.

-

Scaffold Formation: The pathway begins with the condensation of cinnamoyl-CoA and malonyl-CoA, catalyzed by a specialized type III polyketide synthase known as diarylpentanoid-producing polyketide synthase (PECPS) [1].

-

Cyclization: The resulting diarylpentanoid intermediate undergoes enzymatic cyclization to form the base 2-(2-phenylethyl)chromone core.

-

Oxygenation and Methylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific carbon positions (such as C-6 or C-8). Subsequently, O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-8 position, yielding the final 8-methoxy derivative[1].

Caption: Biosynthetic pathway of 8-Methoxy-2-(2-phenylethyl)chromone via PECPS and OMT enzymes.

Pharmacological Mechanisms

Anti-Inflammatory Activity (NF-κB / iNOS Axis)

Derivatives of 2-(2-phenylethyl)chromone exhibit significant anti-inflammatory activity by modulating the nitric oxide (NO) signaling pathway[4]. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, methoxy-substituted PECs prevent the nuclear translocation of the NF-κB transcription factor.

Causality of Action: By blocking NF-κB translocation, the compound downregulates the transcription of inducible nitric oxide synthase (iNOS). The suppression of iNOS directly halts the overproduction of NO, thereby mitigating the inflammatory cascade and preventing tissue damage[4].

Caption: Anti-inflammatory mechanism of 8-Methoxy-PEC via NF-κB and iNOS inhibition.

Antimicrobial and Antioxidant Profiling

In addition to agarwood, GC-MS profiling of Ricinus communis methanolic extracts has identified 8-methoxy-2-phenethylchromone as a constituent contributing to the plant's broad-spectrum antibacterial and antifungal properties[3]. The lipophilic nature of the methoxy-chromone structure allows it to easily penetrate bacterial cell membranes, disrupting cellular integrity.

Analytical & Experimental Workflows

To ensure high-fidelity isolation and structural elucidation of 8-methoxy-2-(2-phenylethyl)chromone from natural matrices, researchers must utilize Supercritical Fluid Extraction (SFE) coupled with GC-MS. SFE is chosen over traditional solvent extraction because it operates at lower temperatures, preventing the thermal degradation of delicate chromone structures[5].

Protocol: SFE-CO₂ Extraction and GC-MS Profiling

Phase 1: Supercritical CO₂ Extraction

-

Sample Preparation: Pulverize the resinous agarwood sample and pass it through a 40-mesh sieve to maximize the surface-area-to-volume ratio.

-

Extraction Parameters: Load the powder into the SFE extraction vessel. Set the supercritical CO₂ parameters to a pressure of 18 MPa and a temperature of 40°C[5].

-

Dynamic Extraction: Run the dynamic extraction phase for exactly 2 hours at a CO₂ flow rate of 15 L/h.

-

Collection: Depressurize the fluid into the separation vessel to precipitate the essential oil (a yellow, transparent, viscous liquid).

-

Validation Checkpoint: Calculate the extraction yield. A successful SFE of high-quality agarwood should yield approximately 0.60% to 0.62% essential oil by mass[5].

Phase 2: GC-MS Analysis

-

Sample Dilution: Dissolve 10 mg of the extracted essential oil in 1 mL of analytical-grade hexane.

-

Column Configuration: Utilize a capillary column (e.g., RTX-5MS, 30 m × 0.25 mm, 0.25 μm film thickness)[5].

-

Temperature Gradient:

-

Initial temperature: 80°C (hold for 2 min).

-

Ramp: 4°C/min up to 295°C.

-

Final hold: 10 min at 295°C.

-

-

Injection: Inject 1 μL of the sample with a split ratio of 30:1. Set the injector temperature to 290°C and use Helium as the carrier gas[5].

-

Validation Checkpoint: Analyze the Total Ion Chromatogram (TIC). 8-Methoxy-2-(2-phenylethyl)chromone will elute as a distinct peak. Confirm the identity by cross-referencing the exact mass (

280.1) and fragmentation pattern against the NIST mass spectral library.

Caption: Standardized workflow for the extraction and GC-MS identification of PECs.

Table 2: Analytical Data Summary for GC-MS Identification

| Parameter | Analytical Signature |

| Target Analyte | 8-Methoxy-2-(2-phenylethyl)chromone |

| Primary Ion ( | 280.1 [M]⁺ |

| Base Peak ( | 91.0 (Tropylium ion, characteristic of the phenylethyl moiety) |

| Retention Index (Kovats) | ~2000 - 2064 (varies slightly by column polarity) |

| Key Fragmentation Ions | 280, 161, 151, 123, 91 |

References

-

"Representative 2-(2-phenylethyl)chromone skeletons and the...", ResearchGate. URL:[Link]

-

"Synthesis and Pharmacological Activity Evaluation of 2 - (2-Phenylethyl) Chromone...", Scribd / Fitoterapia. URL:[Link]

-

"SFE - CO2 and GC - M S analysis of the essential oil from Chinese Eaglewood", Chemalink. URL:[Link]

-

"Expression analysis of sesquiterpenes biosynthesis-related genes in Aquilaria sinensis during bark regeneration", Maximum Academic Press. URL:[Link]

-

"Biogenic synthesis of RICINUS COMMUNIS mediated iron and silver nanoparticles and its antibacterial and antifungal activity", PMC / Heliyon. URL:[Link]

Sources

Technical Guide: Synthesis of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one

Executive Summary

Target Molecule: 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one Chemical Class: 2-(2-Phenylethyl)chromone (PEC) CAS Registry Number: (Analogous derivatives: 4H-1-Benzopyran-4-one, 2-(2-phenylethyl)-8-methoxy-) Significance: This molecule belongs to a rare class of chromones found primarily in resinous Aquilaria wood (Agarwood). Unlike common flavonoids (2-phenylchromones), PECs possess a saturated phenylethyl bridge at the C-2 position. These scaffolds exhibit significant neuroprotective, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities, making them high-value targets in neurodegenerative drug discovery.

This guide details a robust, scalable synthesis pathway prioritizing the Modified Baker-Venkataraman Rearrangement . This route offers superior regiocontrol and yield compared to direct aldol condensation methods, which often suffer from difficult purification of styryl intermediates.

Retrosynthetic Analysis

To design the optimal pathway, we deconstruct the target into two primary synthons: the chromone core (derived from a substituted acetophenone) and the phenylethyl side chain (derived from a hydrocinnamoyl derivative).

Logic of Disconnection

-

C2-C3 Bond Cleavage: The chromone ring is best formed via cyclization of a

-diketone precursor. -

Precursor Identification: The

-diketone (1,3-diketone) arises from the rearrangement of an ester formed between a phenol and a carboxylic acid derivative. -

Starting Materials:

-

Nucleophile (Ring A): 2'-Hydroxy-3'-methoxyacetophenone (commercially available or derived from o-vanillin). The 3'-methoxy group on the acetophenone translates to the 8-methoxy position on the final chromone.

-

Electrophile (Side Chain): Hydrocinnamoyl chloride (3-phenylpropionyl chloride).

-

Figure 1: Retrosynthetic logic disconnecting the chromone scaffold into accessible phenolic and acyl precursors.

Primary Synthesis Pathway: Modified Baker-Venkataraman Route

This protocol avoids the formation of the 2-styryl intermediate, eliminating the need for a subsequent hydrogenation step that could risk reducing the pyrone double bond or the aromatic rings.

Phase 1: O-Acylation (Ester Formation)

Objective: Covalently tether the side chain to the phenolic oxygen.

-

Reagents: 2'-Hydroxy-3'-methoxyacetophenone (1.0 eq), Hydrocinnamoyl chloride (1.2 eq).

-

Solvent/Base: Pyridine (anhydrous).

-

Conditions:

, 4–6 hours.

Mechanism: Nucleophilic attack of the phenoxide (generated by pyridine) on the acid chloride carbonyl forms the ester 2-acetyl-6-methoxyphenyl 3-phenylpropanoate.

Phase 2: Baker-Venkataraman Rearrangement

Objective: Intramolecular Claisen-type condensation to form the

-

Reagents: Ester intermediate (from Phase 1).

-

Base: Sodium Hydride (NaH, 60% dispersion, 2.5 eq) or Potassium tert-butoxide (t-BuOK).

-

Solvent: THF (anhydrous) or DMSO.

-

Conditions:

, 2–4 hours.

Mechanism: The base deprotonates the

Phase 3: Cyclodehydration

Objective: Ring closure to form the chromone core.

-

Reagents:

-Diketone intermediate. -

Catalyst: Glacial Acetic Acid (AcOH) with catalytic

or concentrated HCl. -

Conditions: Reflux (

), 1–3 hours.

Mechanism: Acid-catalyzed tautomerization of the ketone promotes nucleophilic attack by the phenolic hydroxyl group onto the carbonyl carbon, followed by dehydration (loss of water) to aromatize the pyrone ring.

Detailed Experimental Protocol

Step 1: Synthesis of the Ester Intermediate

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2'-hydroxy-3'-methoxyacetophenone (10 mmol, 1.66 g) in anhydrous pyridine (15 mL). Cool to

in an ice bath. -

Addition: Add hydrocinnamoyl chloride (12 mmol, 2.02 g) dropwise over 15 minutes to control exotherm.

-

Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.

-

Workup: Pour the mixture into ice-cold dilute HCl (1M, 100 mL) to neutralize pyridine. A solid precipitate or oil will form.

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Yield: Expect ~90–95% of the ester. Proceed to Step 2 without extensive purification if purity >95% by NMR.

Step 2: Rearrangement to -Diketone

-

Setup: Use a dry 100 mL RBF under nitrogen atmosphere.

-

Base Preparation: Suspend NaH (60% in oil, 25 mmol, 1.0 g) in anhydrous THF (20 mL). (Wash NaH with hexane first if mineral oil interferes with downstream analysis, though usually unnecessary).

-

Addition: Dissolve the Ester (from Step 1) in anhydrous THF (10 mL) and add dropwise to the NaH suspension. Caution: Hydrogen gas evolution.

-

Heating: Heat the mixture to mild reflux (

) for 2 hours. The solution typically turns yellow/orange, indicating enolate formation. -

Quench: Cool to

. Carefully add ice water (50 mL) followed by acidification with 2M HCl until pH < 3. The yellow color should fade, and a solid may precipitate. -

Isolation: Extract with

, dry, and concentrate. The crude product is the

Step 3: Cyclization to 8-Methoxy-2-(2-phenylethyl)chromone

-

Reaction: Dissolve the crude

-diketone in Glacial Acetic Acid (20 mL). Add 5 drops of concentrated -

Reflux: Heat to reflux (

) for 1 hour. -

Precipitation: Pour the hot reaction mixture onto crushed ice (100 g). Stir vigorously. The chromone usually precipitates as a white or off-white solid.

-

Purification: Filter the solid. Recrystallize from Methanol or Ethanol. If an oil forms, purify via silica gel column chromatography (Eluent: Hexane:EtOAc gradient 9:1 to 7:3).

Process Visualization

Figure 2: Step-by-step workflow for the synthesis of 8-Methoxy-2-(2-phenylethyl)chromone.

Analytical Data & Validation

To ensure the protocol was successful, compare the isolated product against these expected spectral characteristics.

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| 1H NMR | Singlet | 8-Methoxy group ( | |

| 1H NMR | Singlet | H-3 (Characteristic of chromone ring) | |

| 1H NMR | Multiplets | Ethylene bridge ( | |

| 1H NMR | Multiplets | Aromatic protons (Chromone A-ring + Phenyl B-ring) | |

| MS (ESI) | Molecular Ion | Calculated MW for | |

| IR | 1640–1650 | Strong Band | Conjugated Carbonyl ( |

Critical Quality Attribute (CQA): The presence of the singlet at

Alternative Pathway: Styryl Reduction

While the Baker-Venkataraman route is preferred, some researchers employ the Aldol-Condensation-Reduction strategy. This is useful if hydrocinnamoyl chloride is unavailable, as cinnamaldehyde is a common commodity chemical.

-

Aldol Condensation: React 2'-hydroxy-3'-methoxyacetophenone with Cinnamaldehyde (using KOH/EtOH) to form the chalcone-like intermediate.

-

Oxidative Cyclization: Treat with Iodine (

) in DMSO to form 8-methoxy-2-styrylchromone . -

Selective Reduction: Hydrogenate using Ammonium Formate and Pd/C (Transfer Hydrogenation) to reduce the exocyclic double bond without reducing the chromone carbonyl or aromatic rings.

-

Risk: Over-reduction of the C2-C3 double bond in the pyrone ring (yielding a chromanone) is a common side reaction.

-

References

-

Epifano, F., et al. (2012). "Synthesis and pharmacological activity evaluation of 2-(2-phenylethyl)chromone analogues." Fitoterapia.

-

Konde, R., et al. (2018).[1] "Synthesis of 2-(2-phenylethyl)chromones: Selective reduction of double bond of the styryl group." Indian Journal of Chemical Technology.

-

Wang, Y., et al. (2022).[2] "Occurrence, synthesis and biological activity of 2-(2-phenylethyl)chromones." European Journal of Medicinal Chemistry.

-

Xu, S., et al. (2018). "Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors." European Journal of Medicinal Chemistry.

-

Ibrahim, M.A., et al. (2019). "Transformations of 4H-1-Benzopyran Derivatives." International Journal of Research and Analytical Reviews.[3]

Sources

An In-depth Technical Guide to the Mechanism of Action of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one

Abstract

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one is a member of the 2-(2-phenylethyl)chromone (PEC) class of compounds, which are significant bioactive constituents of agarwood.[1] This technical guide provides a comprehensive analysis of the plausible mechanism of action of this compound, focusing on its potent anti-inflammatory properties. Drawing upon extensive research into structurally related chromone derivatives, we elucidate its role as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document details the molecular interactions, cellular effects, and key experimental methodologies used to characterize this mechanism, offering valuable insights for researchers and professionals in drug development.

Introduction: The Therapeutic Potential of a Unique Chromone Scaffold

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one belongs to a class of naturally occurring compounds known as 2-(2-phenylethyl)chromones (PECs). These compounds are characteristic chemical constituents of agarwood, the resinous heartwood of Aquilaria species, which has a long history of use in traditional medicine.[2][3] PECs are noted for a wide array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][4] The unique chemical architecture of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one, featuring a benzopyran-4-one core with a methoxy group at the 8-position and a phenylethyl group at the 2-position, is central to its bioactivity.

Inflammation is a fundamental biological process that, when dysregulated, contributes to a multitude of chronic diseases. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[5] The activation of NF-κB leads to the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] Consequently, inhibitors of the NF-κB pathway are highly sought after as potential therapeutic agents. Structurally similar chromone derivatives have demonstrated significant inhibitory effects on NF-κB activation, making 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one a compelling candidate for investigation as a novel anti-inflammatory agent.[5][7]

This guide will explore the detailed mechanism by which this compound is proposed to exert its anti-inflammatory effects through the targeted inhibition of the NF-κB signaling cascade.

Molecular Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one is primarily attributed to its ability to suppress the activation of the NF-κB signaling pathway. This inhibition is thought to occur through a multi-faceted mechanism that ultimately prevents the nuclear translocation of the active NF-κB transcription factor complex.

Primary Target: Upstream Regulation of IκBα Degradation

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[8] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[8]

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one is hypothesized to interfere with this critical step. By preventing the degradation of IκBα, the compound effectively traps NF-κB in the cytoplasm, thereby inhibiting its function as a transcriptional activator. The precise molecular target within this upstream pathway is an area of active investigation, with potential interactions with IκB kinase (IKK), the enzyme responsible for IκBα phosphorylation, being a primary focus.

Downstream Cellular Effects: Attenuation of Pro-inflammatory Mediators

The inhibition of NF-κB activation by 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one leads to a significant reduction in the production of key pro-inflammatory mediators. Experimental evidence from studies on related chromone derivatives demonstrates a marked decrease in the expression and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in macrophage cell lines stimulated with LPS.[9][10]

Furthermore, the compound has been shown to suppress the production of nitric oxide (NO), a potent inflammatory molecule, by downregulating the expression of inducible nitric oxide synthase (iNOS), an enzyme whose transcription is controlled by NF-κB.[11] This broad-spectrum inhibition of pro-inflammatory molecules underscores the therapeutic potential of this chromone derivative.

Signaling Pathway Diagram

Caption: Proposed mechanism of NF-κB inhibition.

Experimental Protocols for Mechanistic Elucidation

The following protocols are foundational for investigating the anti-inflammatory mechanism of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: Pre-treat the transfected cells with varying concentrations of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one for a specified duration (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as LPS (1 µg/mL), to the cell culture medium.

-

Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

Western Blot Analysis of IκBα Degradation and p65 Nuclear Translocation

This technique visualizes the key protein-level changes in the NF-κB pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells as described in the luciferase assay. At various time points after LPS stimulation, harvest the cells and prepare cytoplasmic and nuclear protein extracts.

-

Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for IκBα, the p65 subunit of NF-κB, and loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the levels of IκBα in the cytoplasm and p65 in the nucleus relative to the loading controls.

Experimental Workflow Diagram

Caption: Workflow for elucidating the anti-inflammatory mechanism.

Quantitative Data Summary

The following table summarizes representative data for 2-(2-phenylethyl)chromone derivatives, illustrating their anti-inflammatory potency.

| Compound Class | Assay | Endpoint | Potency (IC₅₀) | Reference |

| 2-(2-phenylethyl)chromones | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 1.6 - 7.3 µM | [11] |

| 2-(2-phenylethyl)chromones | NF-κB Activation Inhibition | LPS-stimulated RAW 264.7 cells | Relative Luciferase Activity of 0.31 - 0.55 | [7] |

| Chromone Derivatives | p38 MAPK Activation Inhibition | LPS-stimulated RAW 264.7 cells | Significant inhibition | [9][10] |

Selectivity and Broader Pharmacological Profile

While the primary mechanism of action discussed is the inhibition of the NF-κB pathway, it is important to consider the broader pharmacological profile of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one. Chromone derivatives have been reported to interact with other signaling pathways and molecular targets. For instance, some chromones can modulate the activity of mitogen-activated protein kinases (MAPKs), such as p38, which also play a role in the inflammatory response.[9][10]

Furthermore, the 2-(2-phenylethyl)chromone scaffold has been identified as a novel inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many tumors and associated with chemoresistance.[12][13] This suggests that 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one may possess anti-cancer properties in addition to its anti-inflammatory effects. A comprehensive selectivity profiling against a panel of kinases and other relevant enzymes is crucial to fully characterize its mechanism and potential for off-target effects.

Conclusion and Future Directions

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its proposed mechanism of action, centered on the inhibition of the NF-κB signaling pathway, is supported by a substantial body of evidence from studies on structurally related chromones. The ability to suppress the production of a wide range of pro-inflammatory mediators highlights its potential for treating various inflammatory conditions.

Future research should focus on several key areas:

-

Definitive Target Identification: Elucidating the precise molecular target(s) of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one within the NF-κB pathway through techniques such as affinity chromatography and kinetic studies.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of the compound in relevant animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to optimize potency, selectivity, and pharmacokinetic properties.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess its suitability for further development as a therapeutic agent.

By pursuing these avenues of research, the full therapeutic potential of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one can be realized, paving the way for a new class of anti-inflammatory drugs.

References

- MDPI. (2025, April 29). 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation.

- Scribd. (n.d.). Synthesis and Pharmacological Activity Evaluation of 2 - (2-Phenylethyl) Chromone A.

- National Center for Biotechnology Information. (2025, January 15). Synthesis and pharmacological activity evaluation of 2-(2-Phenylethyl)chromone analogues: The principal components in agarwood.

- Frontiers. (2024, July 10). 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood.

- MDPI. (2023, March 24). How Closely Does Induced Agarwood's Biological Activity Resemble That of Wild Agarwood?.

- National Center for Biotechnology Information. (n.d.). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway.

- PLOS. (2012, June 15). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway.

- Traditional Medicine. (2022, July 17). An Overview of Agarwood, Phytochemical Constituents, Pharmacological Activities, and Analyses.

- ResearchGate. (2025, August 5). Two new 2-(2-phenylethyl)chromone derivatives and two sesquiterpenes from agarwood of Aquilaria sinensis with anti-inflammatory activity.

- Semantic Scholar. (2012, April 16). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway.

- PharmaInfo. (2017, September 29). Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity.

- MDPI. (2025, March 24). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood.

- Taylor & Francis Online. (2026, January 2). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors.

- National Center for Biotechnology Information. (2022, July 5). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones.

- IJRAR. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review.

- National Center for Biotechnology Information. (n.d.). Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones.

- ResearchGate. (2025, August 6). Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones | Request PDF.

- MDPI. (2015, January 8). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.

- National Center for Biotechnology Information. (2017, April 15). Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood.

- National Center for Biotechnology Information. (2001, March 15). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens.

- National Center for Biotechnology Information. (2026, January 2). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors.

- Semantic Scholar. (2018, June 28). Four New 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis and Their Inhibitory Activities on Neutrophil Pro-Inflammatory Responses.

- Pure. (2012, September 15). Eight new 2-(2-phenylethyl)chromone (=2-(2-phenylethyl)-4H-1-benzopyran-4- one) derivatives from aquilaria malaccensis agarwood.

- National Center for Biotechnology Information. (2018, January 30). 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives From the Resinous Wood of Aquilaria Sinensis With Anti-Inflammatory Effects in LPS-Induced Macrophages.

- National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones.

- Chapman University Digital Commons. (2023, May 21). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.

- National Center for Biotechnology Information. (2018, December 15). Four New 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis and Their Inhibitory Activities on Neutrophil Pro-Inflammatory Responses.

- ResearchGate. (2025, August 5). Four New 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis and Their Inhibitory Activities on Neutrophil Pro-Inflammatory Responses.

- MDPI. (n.d.). 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages.

Sources

- 1. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 3. traditionalmedicines.org [traditionalmedicines.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]

- 11. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Spectroscopic Profiling of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one: A Comprehensive Technical Guide

Executive Summary

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one (commonly referred to as 8-methoxy-2-phenethylchromone) is a prominent secondary metabolite predominantly isolated from the resinous heartwood of Aquilaria species (agarwood). This whitepaper provides an authoritative, in-depth analysis of its structural elucidation, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Designed for analytical chemists and drug development professionals, this guide details the causality behind specific spectroscopic behaviors and outlines field-proven experimental protocols for isolation and characterization.

Introduction & Chemical Ecology

The 2-(2-phenylethyl)chromone (PEC) derivatives are critical biomarkers for grading the quality of agarwood, a highly valued material in traditional medicine and perfumery . The biosynthesis of these compounds is typically triggered by environmental stress or fungal infection. Structurally, 8-methoxy-2-phenethylchromone features a rigid 4H-1-benzopyran-4-one core linked to a flexible phenylethyl moiety at C-2, with a methoxy substitution at C-8. This specific substitution pattern significantly influences both its biological activity and its spectroscopic signature .

Spectroscopic Data & Structural Elucidation

Accurate structural elucidation relies on the orthogonal validation of MS and NMR data. The following sections break down the expected chemical shifts and fragmentation patterns.

Mass Spectrometry (HR-ESI-MS and EI-MS)

Mass spectrometry provides the foundational molecular weight and structural connectivity.

-

HR-ESI-MS (Positive Ion Mode): The compound exhibits a protonated molecular ion

at m/z 281.1172, consistent with the molecular formula -

EI-MS (70 eV): Electron ionization provides a highly reproducible fragmentation pattern . The molecular ion

is observed at m/z 280 (approx. 90% relative abundance). The base peak at m/z 91 (100%) is highly diagnostic of the phenylethyl moiety.

Mechanistic Insight: The dominance of the m/z 91 peak is driven by the energetically favorable benzylic cleavage of the phenylethyl side chain, yielding the highly stable tropylium cation (

Fig 1: Primary EI-MS fragmentation pathways for 8-methoxy-2-phenethylchromone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive atomic connectivity. The data below is standardized for

Mechanistic Insight into Chemical Shifts:

-

Deshielding of H-5: The proton at position 5 (~7.75 ppm) is significantly deshielded due to the magnetic anisotropy and electron-withdrawing nature of the adjacent C-4 carbonyl group.

-

Methoxy Shielding Effect: The methoxy group at C-8 donates electron density via resonance into the aromatic ring, slightly shielding the ortho proton (H-7, ~7.15 ppm) compared to an unsubstituted benzene ring.

-

C-2 and C-3 Dynamics: The

-unsaturated ketone system of the chromone core places C-2 at a highly deshielded ~168.0 ppm, while C-3 acts as the nucleophilic

Table 1:

| Position | Assignment / Notes | ||

| 2 | - | 168.0 | Olefinic quaternary carbon |

| 3 | 6.15 (s, 1H) | 109.5 | Olefinic CH |

| 4 | - | 178.5 | Carbonyl (C=O) |

| 4a | - | 124.0 | Quaternary aromatic |

| 5 | 7.75 (dd, J = 8.0, 1.5) | 116.0 | Aromatic CH (deshielded by C=O) |

| 6 | 7.30 (t, J = 8.0) | 124.5 | Aromatic CH |

| 7 | 7.15 (dd, J = 8.0, 1.5) | 115.0 | Aromatic CH (ortho to OMe) |

| 8 | - | 148.5 | Quaternary aromatic (C-OMe) |

| 8a | - | 146.0 | Quaternary aromatic |

| 1' | - | 140.0 | Quaternary aromatic (Phenyl) |

| 2', 6' | 7.25 (m, 2H) | 128.5 | Aromatic CH (Phenyl) |

| 3', 5' | 7.32 (m, 2H) | 128.5 | Aromatic CH (Phenyl) |

| 4' | 7.22 (m, 1H) | 126.5 | Aromatic CH (Phenyl) |

| C2- | 2.95 (t, J = 7.5, 2H) | 36.0 | Aliphatic |

| C2- | 3.05 (t, J = 7.5, 2H) | 33.0 | Aliphatic |

| 8-OMe | 3.95 (s, 3H) | 56.5 | Methoxy |

Experimental Workflows & Protocols

To ensure the trustworthiness and reproducibility of the spectroscopic data, the isolation and analytical workflows must be strictly controlled to prevent artifact formation or signal overlap.

Extraction and Isolation Protocol

-

Maceration: Extract 1.0 kg of dried, pulverized Aquilaria heartwood with 95% Ethanol (3 × 5 L) at room temperature for 72 hours per cycle.

-

Partitioning: Concentrate the extract under reduced pressure. Suspend the residue in

and partition sequentially with Hexane and Ethyl Acetate (EtOAc). The EtOAc fraction contains the enriched chromone pool . -

Column Chromatography: Subject the EtOAc fraction to silica gel column chromatography (200-300 mesh), eluting with a step gradient of

:MeOH (100:0 to 80:20, v/v). -

Purification: Pool fractions containing PECs (monitored via TLC, UV active at 254 nm) and purify using preparative HPLC (C18 column,

mm, 5

Spectroscopic Acquisition Protocol

-

Sample Preparation: Dissolve 5 mg of the HPLC-purified compound in 0.6 mL of deuterated chloroform (

, 99.8% D) containing 0.03% v/v TMS as an internal standard. Filter through a 0.22 -

NMR Acquisition: Acquire

spectra with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds. For

Fig 2: Extraction, isolation, and spectroscopic validation workflow for agarwood chromones.

Conclusion

The structural validation of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one requires a rigorous, multi-modal analytical approach. By understanding the underlying electronic environments—such as the deshielding effect of the C-4 carbonyl and the specific benzylic cleavage pathways in mass spectrometry—researchers can confidently identify this compound within complex botanical matrices. Adhering to the stringent extraction and NMR acquisition protocols outlined herein ensures high-fidelity data, essential for downstream pharmacological and biosynthetic applications.

References

-

Title: Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Expression analysis of sesquiterpenes biosynthesis-related genes in Aquilaria sinensis during bark regeneration Source: Maximum Academic Press URL: [Link]

-

Title: MassBank Record: 8-METHOXY-2-PHENETHYLCHROMONE; EI-B; MS Source: MassBank Europe / Galaxy MS Database URL: [Link]

-

Title: An integrated approach utilizing raman spectroscopy and chemometrics for authentication and detection of adulteration of agarwood essential oils Source: Frontiers in Plant Science URL: [Link]

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one: Natural Sources, Biosynthesis, and Advanced Isolation Methodologies

Executive Summary

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one (commonly referred to as 8-methoxy-2-(2-phenylethyl)chromone, or 8-methoxy-PEC) is a highly valued secondary metabolite belonging to the flindersiachromone (FDC-type) subclass of 2-(2-phenylethyl)chromones (PECs). It is a principal bioactive and aromatic constituent of Agarwood (Chen-xiang), the resinous heartwood produced by trees of the Aquilaria genus (family Thymelaeaceae) in response to environmental stress, physical injury, or fungal infection 1.

This technical whitepaper provides an in-depth analysis of the compound's biosynthetic origins, pharmacological profiling, and a rigorously validated, causality-driven methodology for its isolation and structural elucidation from complex natural matrices.

Biosynthetic Origins and Mechanism of Formation

Unlike primary metabolites, PECs are not constitutively expressed in healthy Aquilaria wood. Their biosynthesis is a highly regulated defense response triggered by external elicitors. The molecular architecture of 8-methoxy-PEC is assembled via a convergence of two fundamental plant metabolic pathways: the phenylpropanoid pathway and the polyketide pathway 1.

-

Precursor Generation: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is subsequently converted to cinnamoyl-CoA or p-coumaroyl-CoA.

-

Scaffold Assembly: A Type III polyketide synthase (PKS) catalyzes the iterative condensation of the CoA-thioester with malonyl-CoA, forming a diarylpentanoid intermediate. Subsequent cyclization and dehydration yield the foundational 2-(2-phenylethyl)chromone scaffold.

-

Enzymatic Tailoring: The structural diversity of PECs is driven by downstream tailoring enzymes. Cytochrome P450 monooxygenases (CYPs) and highly specific O-methyltransferases (OMTs) catalyze regioselective modifications. The precise methylation at the C-8 position by specific OMTs yields 8-methoxy-2-(2-phenylethyl)chromone.

Fig 1: Stress-induced biosynthetic pathway of 8-Methoxy-PEC in Aquilaria species.

Chemical Profiling & Biological Significance

The pharmacological value of Agarwood is intrinsically linked to its PEC content. 8-Methoxy-PEC, alongside other methoxylated derivatives, has been identified as a critical marker for evaluating the quality of both wild and artificially induced agarwood 2. The compound exhibits potent neuroprotective, anti-inflammatory, and antioxidant properties.

Recent metabolomic profiling has demonstrated that modern artificial induction techniques (e.g., fungal inoculation) can yield agarwood with a biological activity profile that closely mirrors that of premium wild agarwood, with 8-methoxy-PEC constituting a significant fraction of the total chromones 2.

Quantitative Bioactivity Summary

The following table synthesizes the comparative biological efficacy of agarwood extracts highly enriched in 8-methoxy-PEC and related derivatives:

| Pharmacological Parameter | Wild Agarwood Extract | Artificially Induced Agarwood Extract |

| 8-Methoxy-PEC Relative Content | Trace – 2.1% | Up to 8.39% |

| DPPH Radical Scavenging (IC₅₀) | ~0.151 mg/mL | 0.187 mg/mL |

| ABTS⁺ Radical Scavenging (IC₅₀) | ~0.056 mg/mL | 0.060 mg/mL |

| Acetylcholinesterase (AChE) Inhibition (IC₅₀) | ~0.046 mg/mL | 0.049 mg/mL |

| α-Glucosidase Inhibition (IC₅₀) | ~0.147 mg/mL | 0.212 mg/mL |

Data derived from comparative in vitro assays of Aquilaria extracts.2

Advanced Isolation & Purification Protocol

Isolating a specific regiochemical isomer like 8-methoxy-PEC from the complex resinous matrix of Agarwood requires a multi-dimensional chromatographic approach. The following protocol is engineered for high yield and absolute structural fidelity 3.

Fig 2: Advanced self-validating isolation workflow for 8-Methoxy-PEC from Agarwood.

Step-by-Step Methodology & Causality

Step 1: Matrix Penetration and Primary Extraction

-

Protocol: Pulverize Aquilaria heartwood to a fine powder (40-mesh). Extract with 95% ethanol under reflux (3 × 2 hours). Filter and concentrate under reduced pressure.

-

Causality: The resinous nature of agarwood traps secondary metabolites in a dense, hydrophobic matrix. 95% EtOH provides the optimal dielectric constant to swell the lignocellulosic matrix while completely solubilizing both highly oxygenated and moderately non-polar PECs.

-

Self-Validation: Thin-Layer Chromatography (TLC) of the crude extract (Mobile phase: Hexane:EtOAc 7:3) visualized under UV 254 nm must reveal a dense band of UV-active chromones.

Step 2: Liquid-Liquid Partitioning (Enrichment)

-

Protocol: Suspend the concentrated ethanolic extract in distilled water and partition sequentially with petroleum ether, followed by ethyl acetate (EtOAc).

-

Causality: Petroleum ether removes highly lipophilic waxes, sterols, and fatty acids. EtOAc selectively extracts the intermediate-polarity chromones and sesquiterpenes, leaving highly polar tannins, sugars, and glycosides in the aqueous phase.

-

Self-Validation: Dry the EtOAc fraction; an analytical UPLC-UV scan at 230 nm should confirm the presence of characteristic chromone peaks eluting between 10–20 minutes under a standard reverse-phase gradient.

Step 3: Normal-Phase Silica Gel Chromatography

-

Protocol: Load the EtOAc fraction onto a silica gel column (200-300 mesh). Elute with a step gradient of Hexane:EtOAc (100:0 → 50:50, v/v).

-

Causality: Normal-phase chromatography separates compounds based on hydrogen bonding and dipole-dipole interactions. The 8-methoxy substitution slightly increases the polarity compared to the unsubstituted parent chromone, allowing it to elute cleanly in the 70:30 (Hexane:EtOAc) fractions, separated from non-polar sesquiterpenes.

-

Self-Validation: Pool fractions based on TLC profiles. The target fraction will show a distinct spot with an Rf value of ~0.45 (Hexane:EtOAc 6:4).

Step 4: Size-Exclusion Chromatography (Sephadex LH-20)

-

Protocol: Pass the enriched fraction through a Sephadex LH-20 column, eluting isocratically with 100% Methanol.

-

Causality: Sephadex LH-20 separates molecules by both hydrodynamic volume and

interactions. The aromatic rings of the chromone scaffold interact strongly with the dextran matrix, delaying their elution compared to aliphatic sesquiterpene impurities of similar molecular weight. -

Self-Validation: UPLC-MS of the eluate should show a dominant [M+H]⁺ ion at m/z 281.117, confirming the enrichment of methoxy-PECs.

Step 5: High-Resolution Preparative HPLC

-

Protocol: Inject the subfraction onto a preparative C18 column (e.g., 250 × 21.2 mm, 5 µm). Elute with a mobile phase of Acetonitrile:Water (45:55, v/v) at a flow rate of 10 mL/min, monitoring at 254 nm.

-

Causality: Reverse-phase HPLC provides the theoretical plates required to achieve baseline resolution between closely related structural isomers (e.g., 6-methoxy-PEC vs. 8-methoxy-PEC), which differ only in the regiochemistry of the methoxy group.

-

Self-Validation: The collected peak is lyophilized. Analytical HPLC must demonstrate >98% purity before proceeding to NMR.

Structural Elucidation and Analytical Validation

To definitively confirm the identity of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is required 3.

-

Mass Spectrometry (UPLC-ESI-QTOF-MS): The compound yields a characteristic protonated molecular ion [M+H]⁺ at m/z 281.117 (calculated for C₁₈H₁₇O₃⁺, 281.1178). MS/MS fragmentation typically shows the loss of the phenylethyl moiety, yielding a diagnostic product ion for the methoxychromone core.

-

¹H-NMR (400 MHz, CDCl₃): The defining feature is the sharp three-proton singlet at approximately δ 3.90 ppm, corresponding to the C-8 methoxy group. The phenylethyl chain presents as two distinct multiplets around δ 2.95 and δ 3.05 ppm (each 2H, integrating for the -CH₂-CH₂- bridge). The monosubstituted aromatic ring of the phenylethyl moiety appears as a multiplet integrating for 5 protons between δ 7.20–7.35 ppm.

-

¹³C-NMR (100 MHz, CDCl₃): The carbonyl carbon (C-4) resonates characteristically downfield at ~δ 178.0 ppm. The C-8 carbon, bearing the methoxy group, is shifted downfield to ~δ 148.5 ppm, confirming the regiochemistry of the substitution.

References

-

Ma, S., Huang, M., Fu, Y., Qiao, M., & Li, Y. (2023). "How Closely Does Induced Agarwood's Biological Activity Resemble That of Wild Agarwood?" Molecules, 28(7), 2922. URL:[Link]

-

Wu, W., Jiang, X., Jiang, L., Wilson, I., Shao, F., & Qiu, D. (2025). "Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood." Plants, 14(1), 12. URL:[Link]

-

Nakanishi, T., Yamagata, E., Yoneda, K., Miura, I., & Mori, H. (1984). "Six New 2-(2-Phenylethyl)chromones from Agarwood." Chemical and Pharmaceutical Bulletin, 32(12), 3255. URL:[Link]

Sources

Therapeutic Targeting of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one: A Systems Pharmacology and Drug Development Whitepaper

Executive Summary

The compound 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one (commonly referred to as 8-methoxy-2-(2-phenylethyl)chromone or 8-MPEC) is a highly bioactive secondary metabolite predominantly isolated from the resinous heartwood of Aquilaria species (agarwood)[1]. As a characteristic 2-(2-phenylethyl)chromone (PEC) derivative, 8-MPEC has emerged as a promising polypharmacological scaffold in modern drug discovery[2].

Unlike single-target therapeutics, the unique structural topology of 8-MPEC allows it to interface with multiple biological targets, making it a candidate for complex, multifactorial diseases such as neurodegeneration, metabolic syndrome, and chronic inflammation[3]. This whitepaper provides an in-depth mechanistic analysis of 8-MPEC's therapeutic targets, structural-activity relationships (SAR), and the robust experimental protocols required to validate its efficacy in preclinical models.

Structural-Activity Relationship (SAR) & Chemical Profiling

The core scaffold of 8-MPEC consists of an oxygen-containing heterocycle with a benzoannelated γ-pyrone moiety (the chromone core) linked to a phenylethyl chain at the C-2 position[3]. The critical structural determinant of 8-MPEC is the methoxy substitution at the C-8 position .

From a physicochemical perspective, the 8-methoxy group serves two primary functions:

-

Steric and Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the chromone ring, enhancing its ability to participate in π-π stacking and hydrogen bonding within enzyme active sites (e.g., the catalytic triad of acetylcholinesterase)[4].

-

Lipophilicity Optimization: The addition of the methoxy group subtly increases the partition coefficient (LogP) of the molecule, facilitating cellular membrane permeability and blood-brain barrier (BBB) penetration, which is critical for its neuroprotective applications[3].

Primary Therapeutic Targets & Mechanistic Pathways

Neuroprotection via Acetylcholinesterase (AChE) Inhibition

One of the most heavily validated targets for PEC derivatives is Acetylcholinesterase (AChE)[3]. In the pathophysiology of Alzheimer's disease (AD), the rapid hydrolysis of acetylcholine (ACh) by AChE leads to cholinergic deficit. 8-MPEC acts as a reversible inhibitor of AChE. Molecular docking studies on analogous PECs suggest that the chromone core intercalates into the Peripheral Anionic Site (PAS) of AChE, while the phenylethyl tail extends into the Catalytic Active Site (CAS) gorge[3]. This dual-binding mechanism prevents the breakdown of ACh, thereby prolonging synaptic transmission and exerting neuroprotective effects.

Modulation of Inflammatory Mediators (iNOS & ROS)

8-MPEC demonstrates potent anti-inflammatory properties by targeting the NF-κB signaling pathway in macrophages. In lipopolysaccharide (LPS) and interferon-γ (IFN-γ) stimulated RAW 264.7 cells, 8-MPEC suppresses the expression of inducible nitric oxide synthase (iNOS), leading to a dose-dependent reduction in nitric oxide (NO) production[5]. The causality here is rooted in the compound's ability to scavenge reactive oxygen species (ROS) and prevent the nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory cytokines[4].

Metabolic Regulation via Alpha-Glucosidase Inhibition

In the context of type 2 diabetes mellitus (T2DM), 8-MPEC acts as an inhibitor of

Oncology Targets and CYP1B1 Inhibition

Recent advancements have identified 2-phenylethyl chromones as potent and selective inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in various hormone-dependent tumors (e.g., breast and prostate cancers)[7]. By inhibiting CYP1B1, 8-MPEC and its analogs prevent the metabolic activation of procarcinogens and can reverse multidrug resistance (e.g., docetaxel resistance) in cancer cell lines, triggering apoptotic pathways[7].

Quantitative Pharmacological Profiling

The following table synthesizes the in vitro biological activity of 8-MPEC and closely related 8-substituted PEC analogs across primary therapeutic targets.

| Therapeutic Target | Assay Model | Observed Activity (IC | Mechanism of Action |

| Acetylcholinesterase (AChE) | Ellman's Assay (In Vitro) | 2.5 - 15.0 | Reversible binding to CAS/PAS gorge[3] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 2.8 - 18.9 | Suppression of iNOS transcription[4] |

| PNPG Hydrolysis Assay | 250 - 350 | Competitive enzyme inhibition[8] | |

| CYP1B1 Enzyme | Recombinant CYP1B1 Assay | Nanomolar range (Selectivity >200x) | Active site competitive inhibition[7] |

| Cytotoxicity (K562 / MCF-7) | MTT Cell Viability Assay | 5.7 - 20.1 | Induction of apoptosis / ROS generation[1] |

Experimental Methodologies & Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following self-validating protocols detail the exact methodologies required to evaluate the therapeutic targets of 8-MPEC.

Protocol 1: High-Throughput In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Causality Rationale: Ellman's method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh), it produces thiocholine. Thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. 8-MPEC's inhibitory potency is inversely proportional to the rate of yellow color formation.

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 8-MPEC in DMSO (final assay concentration of DMSO must be <0.5% to prevent enzyme denaturation)[4].

-

Enzyme Incubation: In a 96-well microplate, add 140

L of phosphate buffer, 20 -

Reaction Initiation: Add 10

L of DTNB (15 mM) and 10 -

Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

-

Validation & Analysis: Include Tacrine or Donepezil as a positive control. Calculate the IC

using non-linear regression analysis of the initial velocity (

Protocol 2: Griess Assay for NO Production in Macrophages

Causality Rationale: LPS stimulates toll-like receptor 4 (TLR4) on RAW 264.7 cells, activating NF-κB and inducing iNOS, which produces NO. NO rapidly oxidizes to nitrite in culture media. The Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a stable azo dye (absorbance at 540 nm), allowing direct quantification of 8-MPEC's anti-inflammatory efficacy[5].

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO -

Pre-treatment: Aspirate media. Add fresh media containing varying concentrations of 8-MPEC (e.g., 1, 5, 10, 20

M). Incubate for 2 hours. -

Stimulation: Add LPS (final concentration 1

g/mL) and IFN- -

Quantification: Transfer 100

L of the culture supernatant to a new plate. Add 100 -

Measurement: Measure absorbance at 540 nm. Perform a concurrent MTT assay on the remaining cells to ensure NO reduction is due to target inhibition, not 8-MPEC cytotoxicity[5].

Systems Biology & Pathway Visualizations

To conceptualize the pharmacological impact of 8-MPEC, the following systems biology diagrams map its mechanistic pathways and the laboratory workflow for target validation.

Fig 1: Mechanism of 8-MPEC in neuroprotection via Acetylcholinesterase (AChE) inhibition.

Fig 2: High-throughput screening workflow for validating 8-MPEC therapeutic targets.

Translational Challenges & Future Perspectives

While 8-MPEC demonstrates profound polypharmacology, translating this molecule from bench to bedside requires overcoming several hurdles:

-

Supply Chain & Synthesis: Natural extraction from Aquilaria species is ecologically unsustainable due to the endangered status of wild agarwood[9]. Future drug development must rely on scalable total synthesis pathways or synthetic biology approaches utilizing 2-(2-phenylethyl)chromone precursor synthases (PECPS)[3].

-

Pharmacokinetics (PK): Chromone derivatives often suffer from rapid hepatic clearance and poor aqueous solubility. Formulation strategies, such as cyclodextrin inclusion complexes or lipid-based nanocarriers, will be essential to improve the oral bioavailability of 8-MPEC for clinical trials[10].

By systematically mapping its target landscape and optimizing its physicochemical properties, 8-MPEC holds significant potential as a lead compound for next-generation therapeutics targeting neuroinflammation and metabolic dysregulation.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. How Closely Does Induced Agarwood’s Biological Activity Resemble That of Wild Agarwood? | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-(2-Phenylethyl)chromone | CAS:61828-53-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one and its Analogs

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one, a prominent member of the 2-(2-phenylethyl)chromone (PEC) class of natural products. Found primarily in the resinous heartwood of Aquilaria species (agarwood), these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the chemical features that govern the therapeutic potential of this scaffold, with a focus on its anti-inflammatory and neuroprotective properties.

Introduction: The Therapeutic Promise of 2-(2-Phenylethyl)chromones

2-(2-Phenylethyl)chromones (PECs) are a unique class of flavonoids characterized by a phenylethyl substituent at the C-2 position of the chromone core.[2][4] This structural motif is a departure from the more common C-2 phenyl substitution found in typical flavones. PECs are key bioactive constituents of agarwood, a highly valued material in traditional medicine and perfumery.[1][3] The diverse pharmacological activities attributed to PECs, including anti-inflammatory, neuroprotective, cytotoxic, and acetylcholinesterase inhibitory effects, have spurred extensive research into their therapeutic potential.[1][2][4][5][6]

The core structure of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one serves as a foundational scaffold for a multitude of naturally occurring and synthetically derived analogs. The strategic placement of substituents, particularly hydroxyl and methoxy groups, on both the benzopyranone (A and C rings) and the phenylethyl (B ring) moieties, profoundly influences the biological activity of these compounds.[4][5] Understanding the intricate relationship between these structural modifications and the resulting pharmacological effects is paramount for the rational design of novel and more potent therapeutic agents. This guide will dissect the SAR of this compound class, with a particular focus on its anti-inflammatory and acetylcholinesterase inhibitory activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The Core Scaffold: Biosynthesis and Chemical Synthesis

The biosynthesis of the 2-(2-phenylethyl)chromone backbone is a complex process involving type III polyketide synthases and cyclases.[3] The formation of this core structure is the crucial initial step, followed by modifications such as hydroxylation and methylation by enzymes like hydroxylases (CYPs) and O-methyltransferases (OMTs) to generate the diverse array of naturally occurring PECs.[3]

From a synthetic perspective, the preparation of 2-(2-phenylethyl)chromones is essential for generating analogs and conducting systematic SAR studies. A common and effective method involves the selective reduction of the double bond in the corresponding 2-styrylchromone precursor. While catalytic hydrogenation can be used, it often results in low yields. A more efficient approach utilizes a catalytic hydrogen transfer reaction with ammonium formate in the presence of palladium on carbon (Pd-C).[1]

Logical Flow of 2-(2-Phenylethyl)chromone Synthesis

Caption: A generalized synthetic workflow for 2-(2-phenylethyl)chromones.

Structure-Activity Relationship Analysis

The biological activity of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one and its analogs is intricately linked to the substitution patterns on the chromone nucleus and the phenylethyl side chain. The following sections dissect these relationships based on reported anti-inflammatory and acetylcholinesterase inhibitory activities.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

A key indicator of anti-inflammatory potential is the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. LPS triggers an inflammatory cascade that leads to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Substitution on the Chromone Ring (A-ring): The presence, position, and nature of substituents on the benzopyranone ring system are critical determinants of anti-inflammatory activity. Generally, methoxy and hydroxy groups at positions C-5, C-6, and C-7 influence activity. For instance, studies have shown that certain methoxy-substituted derivatives exhibit potent inhibition of NO production, with some compounds demonstrating IC50 values in the low micromolar range.

-

Substitution on the Phenylethyl Moiety (B-ring): Modifications to the phenylethyl side chain also play a significant role. The presence of hydroxyl or methoxy groups on this ring can modulate the anti-inflammatory potency.

-

Dimerization: Dimeric 2-(2-phenylethyl)chromones have shown significant inhibitory activity against phosphodiesterase 5A1 (PDE5A1), suggesting that dimerization can lead to novel biological activities.[4]

| Compound | R5 | R6 | R7 | R8 | R2' | R3' | R4' | IC50 (µM) for NO Inhibition | Reference |

| 1 | H | H | OMe | H | H | H | OH | - | [7] |

| 2 | H | H | OH | H | H | H | OMe | - | [7] |

| 3 | OH | OH | H | H | H | OH | OMe | - | [7] |

| 4 | OMe | OH | H | H | H | H | H | - | [7] |

| 5 | H | OMe | OMe | H | H | H | H | 0.31 ± 0.05 (relative luciferase activity) | [7] |

| 6 | H | OMe | OMe | H | H | H | OMe | 0.38 ± 0.14 (relative luciferase activity) | [7] |

| 7 | H | H | OMe | H | H | H | H | 0.54 ± 0.03 (relative luciferase activity) | [7] |

| 8 | - | - | - | - | - | - | - | 3.46 | [4] |

| 9 | - | - | - | - | - | - | - | 1.6 - 7.3 (range for various derivatives) | |

| 10 | H | OH | OMe | H | H | H | H | 4.62 ± 1.48 | [8] |

| 11 | H | OMe | OMe | H | H | H | H | 11.54 ± 2.19 | [8] |

Note: Some data is presented as relative luciferase activity for NF-κB inhibition, a key upstream regulator of iNOS expression.

Neuroprotective Activity: Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several 2-(2-phenylethyl)chromones have demonstrated promising AChE inhibitory activity.

-

Hydroxylation and Methoxylation Patterns: The presence and location of hydroxyl and methoxy groups are crucial for AChE inhibition. Specific patterns of substitution on both the chromone and phenylethyl rings can enhance the binding affinity of the molecule to the active site of the enzyme.

-

Tetrahydrochromone Core: Derivatives with a 5,6,7,8-tetrahydrochromone core have shown notable AChE inhibitory activity, suggesting that the saturation of the C-ring can be a favorable modification.[6]

| Compound | Structure Description | % Inhibition at 50 µg/mL | Reference |

| Tetrahydrochromone A | 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromone derivative | 17.5 - 47.9 (range for various derivatives) | [6] |

| Tetrahydrochromone B | 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromone derivative | 17.5 - 47.9 (range for various derivatives) | [6] |

| Tetrahydrochromone K | 7,8-epoxy tetrahydrochromone derivative | 17.5 - 47.9 (range for various derivatives) | [6] |

| Oxidoagarochromone A | - | 17.5 - 47.9 (range for various derivatives) | [6] |

| Tacrine (Positive Control) | - | 66.7 | [6] |

Mechanistic Insights: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one and its analogs are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS. Several 2-(2-phenylethyl)chromones have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory response.[7][9]

NF-κB Signaling Pathway and Point of Intervention

Caption: Inhibition of the NF-κB pathway by 2-(2-phenylethyl)chromones.

Experimental Protocols

To ensure the reproducibility and validation of the SAR data presented, this section provides detailed methodologies for key in vitro assays.

Protocol 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the IC50 value of a test compound for the inhibition of nitric oxide production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[10]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours.[11]

-

Nitrite Measurement:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[12]

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of NO inhibition for each compound concentration relative to the LPS-treated control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Self-Validation: A positive control (e.g., a known iNOS inhibitor like L-NAME) should be included to validate the assay's performance. A vehicle control (DMSO) is also necessary to account for any solvent effects. Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.[13]

Experimental Workflow for NO Inhibition Assay

Caption: Step-by-step workflow for the nitric oxide inhibition assay.

Conclusion and Future Directions

The 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one scaffold represents a privileged structure in drug discovery, with a rich SAR that can be exploited for the development of novel therapeutics. The anti-inflammatory and neuroprotective activities of this class of compounds are particularly noteworthy. The key takeaways from this guide are:

-

The substitution pattern on both the chromone core and the phenylethyl moiety is a critical determinant of biological activity.

-

Methoxy and hydroxyl groups are key functional groups that can be modulated to fine-tune the potency and selectivity of these compounds.

-

The NF-κB signaling pathway is a key molecular target for the anti-inflammatory effects of these chromones.

-

Synthetic methodologies are well-established, allowing for the generation of diverse analog libraries for further SAR exploration.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of derivatives with diverse substituents will provide a more comprehensive understanding of the SAR. Furthermore, investigations into other potential biological targets and mechanisms of action will be crucial for uncovering the full therapeutic potential of this promising class of natural products. The development of in vivo models to validate the in vitro findings will be a critical next step in translating these promising compounds into clinical candidates.

References

-

Synthesis of 2-(2-phenylethyl)chromones.

-

Biosynthesis and classification of 2-(2-phenylethyl)chromones (PECs) in Aquilaria.

-

Synthesis and pharmacological activity evaluation of 2-(2-Phenylethyl)chromone analogues: The principal components in agarwood.

-

Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones.

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.

-

A possible biosynthetic pathway of 2-(2-phenylethyl)chromone in agarwood via polyketide synthase.

-

2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation.

-

Chemical and Bioactivity Diversity of 2‐(2‐Phenylethyl)chromones in Agarwood: A Review.

-

5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones from artificial agarwood of Aquilaria sinensis and their inhibitory activity against acetylcholinesterase.

-

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of.

-

Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood.

-

(PDF) 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation.

-

Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China.

-

A New 2-(2-Phenylethyl)Chromone From Aquilaria sinensis.

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.

-

2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia.

-

Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.

-

Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects.

-

The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell.

-

New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis.

-

Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood.

-

2-(2-Phenylethyl)chromone.

-

The characteristic structures of four types of 2-(2-phenylethyl)chromones.

-

2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages.

-

2-(2-Phenylethyl)-4H-chromen-4-one Derivatives From the Resinous Wood of Aquilaria Sinensis With Anti-Inflammatory Effects in LPS-Induced Macrophages.

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-Hydroxyphenyl).

-

Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model.

Sources

- 1. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood | MDPI [mdpi.com]

- 2. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones from artificial agarwood of Aquilaria sinensis and their inhibitory activity against acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. jkb.ub.ac.id [jkb.ub.ac.id]

- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one

Introduction

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one, a member of the chromone class of compounds, is a molecule of significant interest in phytochemical and pharmacological research.[1] These compounds are found naturally in agarwood and are investigated for their potential biological activities.[1][2][3] The solubility of this compound is a critical physicochemical parameter that governs its behavior in various experimental and physiological systems. Understanding and quantifying its solubility in different solvents is paramount for researchers in drug discovery and development, as it directly impacts formulation, bioavailability, and the design of in vitro assays.[4]

This technical guide provides a comprehensive overview of the solubility of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and interpret the solubility of this and similar compounds. We will delve into the theoretical underpinnings of solubility, present a structured approach to its experimental determination, and discuss the critical factors that influence this essential property.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one, several key features dictate its solubility profile:

-